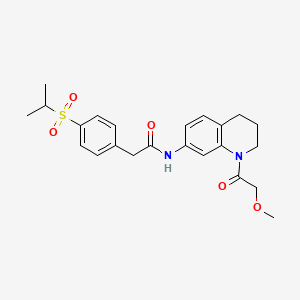

2-(4-(isopropylsulfonyl)phenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

2-(4-(isopropylsulfonyl)phenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a 2-methoxyacetyl group at the 1-position and an acetamide moiety linked to a 4-(isopropylsulfonyl)phenyl group at the 7-position.

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S/c1-16(2)31(28,29)20-10-6-17(7-11-20)13-22(26)24-19-9-8-18-5-4-12-25(21(18)14-19)23(27)15-30-3/h6-11,14,16H,4-5,12-13,15H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOJCXAQQBPICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic molecule with potential biological activity. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula

- Molecular Weight : 405.52 g/mol

- Molecular Formula : C19H24N2O3S

Structural Features

The compound features:

- An isopropylsulfonyl group which enhances solubility and bioavailability.

- A tetrahydroquinoline moiety known for its diverse biological activities.

The compound is hypothesized to interact with specific biological targets, particularly receptors involved in inflammatory processes. It may act as an inhibitor of certain enzymes or receptors related to autoimmune diseases, similar to other tetrahydroquinoline derivatives.

Pharmacological Effects

Research indicates that derivatives of tetrahydroquinoline exhibit:

- Anti-inflammatory properties : Targeting pathways involved in autoimmune responses.

- Antimicrobial activity : Some studies suggest potential efficacy against various bacterial strains.

Study 1: Efficacy in Autoimmune Models

A recent study investigated the effects of related compounds on autoimmune diseases. The results indicated that similar tetrahydroquinoline derivatives showed significant reductions in inflammatory markers in mouse models of rheumatoid arthritis. The compound demonstrated improved bioavailability (F = 48.1% in mice) compared to existing treatments like GSK2981278 (F = 6.2%) .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of tetrahydroquinoline derivatives. The findings revealed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Summary of Biological Activities

Scientific Research Applications

Structural Formula

Cardiovascular Health

Research indicates that compounds similar to this one can act as selective modulators of cardiac sarcomeres. They may enhance cardiac muscle contraction, making them potential candidates for treating heart failure, particularly systolic heart failure. The modulation of cardiac myosin through such compounds could lead to improved cardiac function in patients with compromised heart health .

Cancer Treatment

Preliminary studies suggest that the compound may exhibit anticancer properties by interfering with specific signaling pathways involved in tumor growth and metastasis. Its ability to selectively target cancer cells while sparing normal cells is an area of ongoing investigation. For instance, certain derivatives have shown promise in inhibiting tumor cell proliferation in vitro .

Neurological Disorders

Given the tetrahydroquinoline structure, there is potential for applications in treating neurological disorders. Compounds with similar frameworks have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. This could translate into therapeutic strategies for conditions such as Alzheimer's disease or Parkinson's disease .

Case Study 1: Cardiac Function Enhancement

A study conducted on animal models demonstrated that the administration of a related compound improved cardiac output and reduced symptoms associated with heart failure. The mechanism was attributed to enhanced contractility due to myosin activation .

Case Study 2: Anticancer Activity

In vitro studies showed that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. These findings were supported by flow cytometry analyses and Western blotting techniques that confirmed the activation of apoptotic pathways .

Case Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective potential of a derivative indicated significant improvements in cognitive function in rodent models of Alzheimer's disease. Behavioral tests alongside biochemical assays revealed reduced amyloid-beta accumulation and improved synaptic plasticity markers .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogous Compounds

*Estimated based on structural similarity.

Key Observations :

- The tetrahydroquinoline/isoquinoline core is conserved across analogs, but substituents at the 1- and 7-positions vary significantly.

- The sulfonyl group (isopropyl vs. ethyl) influences steric bulk and lipophilicity, which may affect pharmacokinetic properties .

- The acetamide-linked aryl group (e.g., 4-methoxyphenyl vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated using fragment-based methods.

Key Observations :

Q & A

Q. Critical Factors :

| Parameter | Impact on Yield/Purity | Example Conditions |

|---|---|---|

| Temperature | Higher temps accelerate side reactions | 0–25°C for acetylations |

| Catalyst | Pd/C for selective hydrogenation | 10% Pd/C, H₂ pressure |

| Solvent Polarity | Polar aprotic solvents enhance coupling efficiency | DMF or THF |

Purification typically employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Purity ≥95% is confirmed via HPLC and NMR .

Advanced: How can X-ray crystallography resolve structural ambiguities in the tetrahydroquinoline and sulfonylphenyl moieties?

Answer:

X-ray crystallography provides atomic-level insights into:

- Conformational Flexibility : The tetrahydroquinoline ring’s puckering and substituent orientation (e.g., methoxyacetyl group) .

- Intermolecular Interactions : Hydrogen bonding between sulfonyl oxygen and adjacent acetamide groups, stabilizing crystal packing .

Example Analysis :

In analogous structures, nitro groups exhibit torsional angles deviating by 16.7° from the aromatic plane, suggesting steric or electronic constraints . For this compound, similar deviations in the isopropylsulfonyl group could influence solubility and bioavailability.

Q. Methodological Steps :

Crystallization : Slow evaporation from ethanol/water mixtures.

Data Collection : Synchrotron radiation (λ = 0.75–1.54 Å) for high-resolution datasets.

Refinement : Software like SHELXL to model thermal motion and disorder .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign methoxyacetyl protons (δ ~3.3 ppm for OCH₃) and tetrahydroquinoline CH₂ groups (δ ~1.5–2.8 ppm) .

- 2D NMR (HSQC, HMBC) : Confirms connectivity between sulfonylphenyl and tetrahydroquinoline moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ with <2 ppm error) .

- IR Spectroscopy : Confirms sulfonyl (SO₂, ~1350 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) groups .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity through substituent modifications?

Answer:

SAR studies focus on:

- Sulfonyl Group : Replace isopropyl with cyclopentyl to enhance lipophilicity and membrane permeability .

- Methoxyacetyl Chain : Modify to ethoxyacetyl to probe steric effects on target binding .

Q. Methodology :

- Docking Simulations : Use software like AutoDock to predict binding poses with protein targets (e.g., kinases) .

- In Vitro Assays : Measure inhibition of enzymatic activity (e.g., fluorescence-based kinase assays) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetic anhydride) .

- Waste Disposal : Collect organic waste in halogen-resistant containers due to sulfonyl groups .

Q. First Aid :

Advanced: How do solvation effects and protonation states influence the compound’s pharmacokinetic profile?

Answer:

- Solubility : The sulfonyl group enhances aqueous solubility (~61.3 µg/mL in PBS), while the tetrahydroquinoline core contributes to lipophilicity (LogP ~3.2) .

- pKa Determination : Use potentiometric titration or computational tools (e.g., MarvinSuite) to predict ionization states (e.g., acetamide NH, pKa ~9–10) .

Q. Impact on Absorption :

- Protonation in GI Tract : Neutral form at intestinal pH (6.5–7.5) facilitates passive diffusion .

Advanced: What strategies resolve contradictions in biological activity data across different assay platforms?

Answer:

Contradictions arise from:

- Assay Variability : Cell-free vs. cell-based assays (e.g., differences in membrane permeability).

- Metabolic Stability : Hepatic microsome assays may reveal rapid degradation not observed in vitro .

Q. Resolution Workflow :

Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal calorimetry).

Metabolite ID : LC-MS/MS to identify degradation products .

Species Specificity : Test human vs. rodent hepatocytes for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.